molecular formula C27H30BrN3O4 B13084390 (S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

Cat. No.: B13084390
M. Wt: 540.4 g/mol
InChI Key: FXYMRNIHUQVYHH-VAAXGKGESA-M
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Description

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline moiety, a quinuclidine ring, and a nitrophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide typically involves multiple steps, including the formation of the quinuclidine ring, the introduction of the nitrophenyl group, and the attachment of the quinoline moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with various biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinchonine monohydrochloride hydrate: A related compound with a similar quinoline structure.

    Quinolin-4-yl derivatives: Compounds with variations in the quinoline moiety.

    Quinuclidine-based compounds: Molecules featuring the quinuclidine ring structure.

Uniqueness

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H30BrN3O4

Molecular Weight

540.4 g/mol

IUPAC Name

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C27H30N3O4.BrH/c1-3-19-17-30(16-18-4-6-21(7-5-18)29(32)33)13-11-20(19)14-26(30)27(31)23-10-12-28-25-9-8-22(34-2)15-24(23)25;/h3-10,12,15,19-20,26-27,31H,1,11,13-14,16-17H2,2H3;1H/q+1;/p-1/t19-,20-,26+,27-,30+;/m0./s1

InChI Key

FXYMRNIHUQVYHH-VAAXGKGESA-M

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC=C(C=C5)[N+](=O)[O-])O.[Br-]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=C(C=C5)[N+](=O)[O-])O.[Br-]

Origin of Product

United States

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